Imidazo[1,2-a]pyrazin-2-amine dihydrochloride
CAS No.:
Cat. No.: VC13768513
Molecular Formula: C6H8Cl2N4
Molecular Weight: 207.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8Cl2N4 |
|---|---|
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | imidazo[1,2-a]pyrazin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H6N4.2ClH/c7-5-4-10-2-1-8-3-6(10)9-5;;/h1-4H,7H2;2*1H |
| Standard InChI Key | YAUDUQLNMKIBLA-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(N=C2C=N1)N.Cl.Cl |
| Canonical SMILES | C1=CN2C=C(N=C2C=N1)N.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Imidazo[1,2-a]pyrazin-2-amine dihydrochloride (C₆H₈Cl₂N₄, MW 207.06 g/mol) consists of a bicyclic system where an imidazole ring is fused to a pyrazine ring. The amine substituent at position 2 and the dihydrochloride counterion contribute to its polarity and reactivity . Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyrazines reveal planar geometries with intramolecular hydrogen bonds stabilizing the structure .
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈Cl₂N₄ | PubChem |
| Molecular Weight | 207.06 g/mol | PubChem |
| Solubility | Water-soluble (dihydrochloride) | |
| pKa (Basic Centers) | ~7.2 (estimated) |
Synthetic Methodologies
Condensation and Cyclization
The synthesis typically involves cyclization of 2-aminopyrazine derivatives with α-haloketones or aldehydes. A scalable route reported by Sayer et al. (2021) employs:
-
Amino alcohol formation: Reaction of 2-aminopyrazine with epoxides or azido ketones under basic conditions .
-
Iodine-mediated oxidative cyclization: A one-pot sequence using I₂/KI to form the imidazo[1,2-a]pyrazine core .
-
Dihydrochloride salt formation: Treatment with HCl in ethanol to improve crystallinity .
Example Reaction Scheme:
Recent Advances
Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields >80% for 3-carbaldehyde derivatives . Additionally, Groebke–Blackburn–Bienaymè multicomponent reactions enable diversification at the 3-position, critical for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Antimicrobial Activity
Imidazo[1,2-a]pyrazin-2-amine dihydrochloride inhibits Helicobacter pylori VirB11 ATPase (IC₅₀ = 7 µM), a key enzyme in bacterial virulence. It acts as a competitive ATP mimic, binding to the enzyme's active site and disrupting ATP hydrolysis . Molecular docking studies suggest hydrophobic interactions with residues Phe¹⁵⁰ and Val¹⁷³ enhance binding affinity .
Comparative Cytotoxicity (Selected Derivatives):
| Compound | IC₅₀ (NCI-H358) | Target |
|---|---|---|
| I-11 | 5.2 µM | KRAS G12C |
| 14 | 7.0 µM | VirB11 ATPase |
Structure-Activity Relationships (SAR)
Substituent Effects
-
Position 2 (Amine group): Essential for ATPase inhibition; methylation reduces potency by 60% .
-
Position 3: Aryl groups (e.g., biphenyl) enhance anticancer activity via π-π stacking with kinase domains .
-
Halogenation: 3,4-Dichlorophenyl derivatives show 2-fold higher BChE inhibition than unsubstituted analogs .
SAR Trends:
| Modification | Biological Effect | Potency Change |
|---|---|---|
| 2-Methylation | Reduced ATPase inhibition | ↓ 60% |
| 3-Biphenyl substitution | Enhanced anticancer activity | ↑ 3-fold |
| 3,4-Dichloro substitution | Increased BChE inhibition | ↑ 2-fold |
Therapeutic Applications
Infectious Diseases
As a VirB11 ATPase inhibitor, this compound blocks type IV secretion systems in H. pylori, reducing bacterial colonization in murine models by 90% . Combination therapies with clarithromycin show synergistic effects (FIC index = 0.5) .
Oncology
In preclinical studies, I-11 (a covalent inhibitor derivative) suppresses tumor growth in KRAS G12C-mutated xenografts by 70% over 21 days . Pharmacokinetic profiles indicate oral bioavailability (F = 45%) and half-life (t₁/₂ = 6.2 h) .
Recent Developments
Covalent Inhibitor Design
Scaffold-hopping strategies have yielded bivalent compounds combining imidazo[1,2-a]pyrazin-2-amine with peptide motifs (e.g., PEGylated maleimide). These hybrids disrupt hexamerization of VirB11 ATPase while occupying the ATP-binding site, though current IC₅₀ values remain >500 µM .
Computational Optimization
Machine learning models predict that 3-nitro derivatives improve selectivity for EGFR-TK by 40%. In silico ADMET profiling suggests favorable blood-brain barrier penetration (logBB = 0.32) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume